molecular formula C16H17ClFN3OS B3437541 2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B3437541
M. Wt: 353.8 g/mol
InChI Key: FXAICJGLKUVNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is also known as CFTRinh-172 and has been found to possess unique properties that make it a promising candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide involves the inhibition of CFTR protein function. The compound binds to the regulatory domain of the CFTR protein and prevents its activation, leading to a decrease in chloride ion transport across cell membranes. This inhibition of CFTR function has been found to be beneficial in the treatment of various diseases associated with CFTR dysfunction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide have been extensively studied in vitro and in vivo. The compound has been found to decrease the activity of CFTR protein, leading to a decrease in chloride ion transport across cell membranes. This inhibition of CFTR function has been found to be beneficial in the treatment of various diseases associated with CFTR dysfunction, including cystic fibrosis, COPD, and pancreatitis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments include its potent inhibition of CFTR function, which makes it a useful tool for studying the role of CFTR in various diseases. The compound is also relatively stable and can be easily synthesized in the laboratory. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research and development of 2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide. One potential direction is the development of more potent and selective CFTR inhibitors that can be used in the treatment of various diseases associated with CFTR dysfunction. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as cancer and inflammation. Finally, further studies are needed to determine the optimal dosage and administration route of the compound in humans.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. CFTR dysfunction is associated with the development of various diseases, including cystic fibrosis, chronic obstructive pulmonary disease (COPD), and pancreatitis.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3OS/c17-12-7-4-8-13(18)11(12)9-14(22)19-16-21-20-15(23-16)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAICJGLKUVNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
2-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide

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